molecular formula C8H8ClNO3 B1323523 2,6-Dimethoxynicotinoyl chloride CAS No. 95383-48-5

2,6-Dimethoxynicotinoyl chloride

Cat. No. B1323523
CAS RN: 95383-48-5
M. Wt: 201.61 g/mol
InChI Key: NPFIUEAPXPVWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxynicotinoyl chloride is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 2,6-Dimethoxynicotinoyl chloride involves the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride and N,N-diisopropylethylamine in 1,2-dichloroethane at 20℃ for 2 hours . Another method involves the reaction of 2,6-dimethoxyisonicotinic acid with thionyl chloride in toluene for 4 hours under reflux .

Scientific Research Applications

Enzymatic Modification in Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-dimethoxynicotinoyl chloride, has been studied for its potential as an antioxidant compound. Laccase-mediated oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity, such as a dimer with significantly improved antioxidant properties (Adelakun et al., 2012).

Applications in Potentiometric Sensors

Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), which shares structural similarities with 2,6-dimethoxynicotinoyl chloride, has been used as an ionophore in membrane sensors for barium ions. Such sensors exhibit high selectivity and stability over a wide pH range, demonstrating potential for use in detecting barium in various samples (Hassan et al., 2003).

Selective Chemical Synthesis

2,6-Dimethoxyphenol has been used in a Friedel-Crafts reaction to achieve selective cleavage and acylation, forming ortho-acylated catechols. This selective process is significant for synthesizing various compounds used in supramolecular chemistry, flavors, fragrances, and as precursors for pesticides (Adogla et al., 2012).

Antitumor Activity Studies

Compounds structurally related to 2,6-dimethoxynicotinoyl chloride, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and shown significant activity against certain types of tumors, such as the Walker 256 carcinosarcoma in rats. This demonstrates potential applications in cancer research and treatment (Grivsky et al., 1980).

Organometallic Chemistry

In organometallic chemistry, compounds like 6,6'-dimethoxy-2,2'-bipyridine, related to 2,6-dimethoxynicotinoyl chloride, have been utilized in reactions with palladium and platinum to form adducts and cyclometalated complexes. Such reactions and the resulting complexes have implications for catalysis and the development of new materials (Cocco et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2,6-Dimethoxynicotinoyl chloride is not available from the search results, general safety measures for handling chemicals should always be followed. These include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

2,6-dimethoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIUEAPXPVWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634673
Record name 2,6-Dimethoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxynicotinoyl chloride

CAS RN

95383-48-5
Record name 2,6-Dimethoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxynicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxynicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Dimethoxynicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
2,6-Dimethoxynicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxynicotinoyl chloride
Reactant of Route 6
2,6-Dimethoxynicotinoyl chloride

Citations

For This Compound
1
Citations
A Corona, J Desantis, S Massari, S Distinto… - …, 2016 - Wiley Online Library
Despite the significant progress achieved with combination antiretroviral therapy in the fight against human immunodeficiency virus (HIV) infection, the difficulty to eradicate the virus …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.